molecular formula C24H27N5O B6563971 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946213-01-0

4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Katalognummer: B6563971
CAS-Nummer: 946213-01-0
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: DTWIFXZXOMMTSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted with a methyl group at position 4, a pyrrolidin-1-yl group at position 6, and a piperazine ring at position 2 bearing a naphthalene-2-carbonyl moiety. Its molecular formula is C₂₅H₂₈N₅O (estimated molecular weight ~415.5). This structural profile suggests applications in targeting enzymes or receptors requiring hydrophobic and aromatic interactions .

Eigenschaften

IUPAC Name

[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-18-16-22(27-10-4-5-11-27)26-24(25-18)29-14-12-28(13-15-29)23(30)21-9-8-19-6-2-3-7-20(19)17-21/h2-3,6-9,16-17H,4-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWIFXZXOMMTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the pyrimidine family. Its structure incorporates multiple functional groups, including a piperazine and a pyrrolidine moiety, which are crucial for its biological activity. The presence of the naphthalene-2-carbonyl group enhances its lipophilicity, potentially facilitating its ability to penetrate biological membranes and interact with various cellular targets.

Chemical Structure

The compound's chemical formula is C22H26N4OC_{22}H_{26}N_{4}O, and its structural features can be summarized as follows:

Feature Description
Pyrimidine Core Central structure providing biological activity
Piperazine Moiety Enhances interaction with biological receptors
Pyrrolidine Ring Contributes to the compound's pharmacological properties
Naphthalene-2-carbonyl Increases lipophilicity and membrane penetration

Biological Activity

Research indicates that compounds similar to 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine exhibit significant biological activities, particularly in inhibiting various kinases involved in cellular signaling pathways. Preliminary studies suggest potential applications in treating diseases such as cancer and malaria due to their ability to target specific enzymatic pathways critical for cell proliferation and survival.

Kinase Inhibition

The compound has shown promise as a dual inhibitor of plasmodial kinases PfGSK3 and PfPK6, which are considered novel drug targets against malaria. In vitro studies have demonstrated that related compounds effectively inhibit these kinases, indicating a potential pathway for developing antimalarial therapies.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrimidine derivatives, including this compound. For instance:

  • Inhibition of Plasmodial Kinases : A study highlighted the importance of PfGSK3 and PfPK6 as targets for new antimalarial drugs. Compounds structurally related to 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine were tested for their inhibitory effects on these kinases, demonstrating significant activity with IC50 values in the nanomolar range .
  • Anticancer Activity : Similar compounds have been evaluated for their anticancer properties, targeting specific signaling pathways involved in tumor growth and metastasis. The structural features of these compounds suggest they may effectively disrupt cancer cell proliferation .

Comparative Analysis

To better understand the unique properties of 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine, a comparison with other similar compounds reveals distinct advantages:

Compound Name Structural Features Biological Activity Unique Aspects
Compound APyrimidine core with piperazineAnticancer activityLacks naphthalene moiety
Compound BPyrimidine with morpholineAntimalarial propertiesDifferent cyclic amine
Compound CBenzothiazole derivativeAntiviral activityIncorporates sulfur atom

The presence of both piperazine and pyrrolidine rings along with the naphthalene carbonyl group in 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine distinguishes it from these similar compounds, potentially enhancing its biological profile and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit various kinases involved in cancer cell proliferation. Its ability to target specific enzymatic pathways makes it a candidate for cancer therapy.
  • Antimalarial Properties : Similar compounds have shown efficacy against malaria, indicating that this compound may also possess antimalarial properties due to its structural similarities to known antimalarials.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine:

  • Kinase Inhibition : Research has demonstrated that derivatives of this compound can effectively inhibit kinases involved in critical signaling pathways, offering insights into their role in cancer treatment.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds against malaria, showing promising results that warrant further investigation into this compound's potential as an antimalarial agent .
  • Toxicity Assessments : Ongoing studies are focused on evaluating the toxicity profiles of these compounds to establish safe dosage ranges for clinical applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents on Piperazine Pyrimidine Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 4-Methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Naphthalene-2-carbonyl 4-Methyl, 6-Pyrrolidinyl C₂₅H₂₈N₅O ~415.5 High lipophilicity; naphthalene enhances π-π interactions.
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine Naphthalene-1-carbonyl 4-Methyl, 6-Piperidinyl C₂₅H₂₉N₅O 415.5 Naphthalene positional isomer; piperidinyl increases steric bulk.
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Pyrazin-2-yl 6-Pyrrolidinyl C₁₆H₂₁N₇ 311.39 Smaller heterocyclic substituent; reduced lipophilicity.
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 2-Methylbenzoyl 4-Methyl, 6-Pyrrolidinyl C₂₁H₂₇N₅O 365.5 Smaller aromatic substituent; methyl group may reduce binding affinity.
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine None (unsubstituted) 2,6-Di-pyrrolidinyl C₁₄H₂₃N₅ 261.37 No aromatic substituent; dual pyrrolidinyl groups enhance rigidity.

Key Research Findings

Naphthalene Positional Isomers (1- vs. 2-Carbonyl): The naphthalene-2-carbonyl group in the target compound likely improves binding affinity compared to the 1-carbonyl analog due to better spatial alignment with hydrophobic binding pockets .

Aromatic vs. Heterocyclic Substituents: Replacement of naphthalene with pyrazin-2-yl () reduces molecular weight and lipophilicity, which may lower membrane permeability but improve aqueous solubility .

Scaffold Modifications :

  • The 2,6-di-pyrrolidinyl pyrimidine scaffold () lacks aromatic substituents but demonstrates potent inhibition of inflammatory caspases, suggesting that dual pyrrolidinyl groups stabilize interactions with catalytic sites .

Structure-Activity Relationship (SAR) Insights

  • Naphthalene Substituent : The size and planar structure of naphthalene likely enhance binding to hydrophobic domains in targets such as kinases or G protein-coupled receptors (GPCRs).
  • Pyrrolidinyl vs. Piperidinyl : The smaller pyrrolidinyl group may allow tighter packing in binding sites compared to piperidinyl, which could improve potency.
  • Carbonyl Group : The carbonyl in the piperazine substituent may participate in hydrogen bonding or dipole interactions, critical for target recognition .

Vorbereitungsmethoden

Pyrimidine Core Assembly and Methyl Group Introduction

The foundational step involves preparing the 4-methylpyrimidine scaffold. A common approach utilizes the Biginelli reaction or cyclocondensation of β-keto esters with amidines. For instance, ethyl acetoacetate reacts with guanidine carbonate under acidic conditions to yield 4-methyl-2-hydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 2,4-dichloro-6-methylpyrimidine .

Key Reaction Parameters :

  • Chlorination : POCl₃ (5 equiv), reflux at 110°C for 6–8 hours.

  • Yield : 85–90% for 2,4-dichloro-6-methylpyrimidine .

Nucleophilic Substitution at Position 6: Pyrrolidin-1-yl Installation

The 6-chloro group of 2,4-dichloro-6-methylpyrimidine undergoes nucleophilic substitution with pyrrolidine. This step is typically conducted in anhydrous dimethylformamide (DMF) or toluene under reflux, with excess pyrrolidine (2.5 equiv) to drive the reaction .

Optimized Conditions :

ParameterValue
SolventDMF
BaseTriethylamine (3 equiv)
Temperature100–110°C
Time12–16 hours
Yield78–82%

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing chloro and methyl groups activate the pyrimidine ring for attack by pyrrolidine .

Piperazine Installation at Position 2

The second chloro group at position 2 is displaced by piperazine. To avoid over-alkylation (formation of bis-piperazinyl byproducts), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed in a biphasic system .

Procedure :

  • Combine 2,4-dichloro-6-methylpyrimidine (1 equiv), piperazine (1.2 equiv), TBAB (0.05 equiv), water, and chloroform.

  • Stir at 50–60°C for 8–12 hours .

  • Isolate the product via extraction and recrystallization.

Outcome :

  • Yield : 80–85% for 2-piperazinyl-4-chloro-6-methylpyrimidine .

Naphthalene-2-carbonyl Functionalization of Piperazine

The piperazine nitrogen is acylated with naphthalene-2-carbonyl chloride. This step requires careful control to prevent diacylation.

Acylation Protocol :

  • Dissolve 2-piperazinyl-4-chloro-6-methylpyrimidine (1 equiv) in dichloromethane (DCM).

  • Add naphthalene-2-carbonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with aqueous NaHCO₃ and extract with DCM .

Critical Parameters :

  • Base : Pyridine (1.5 equiv) to scavenge HCl.

  • Yield : 70–75% .

Final Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and analyzed using:

  • ¹H NMR : δ 1.8–2.1 (m, pyrrolidine CH₂), δ 2.4 (s, CH₃), δ 3.5–3.8 (m, piperazine CH₂), δ 7.5–8.5 (aromatic naphthalene) .

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .

Alternative Routes and Comparative Analysis

Route A : Sequential substitution (Cl → pyrrolidine → piperazine → acylation).
Route B : Pre-functionalized piperazine (naphthalene-2-carbonyl piperazine) coupled to pyrimidine.

MetricRoute ARoute B
Total Yield45–50%55–60%
Purity>98%>97%
ScalabilityModerateHigh

Route B offers higher scalability due to fewer intermediate purification steps .

Industrial-Scale Considerations

For kilogram-scale production:

  • Solvent Recovery : DMF and DCM are recycled via distillation.

  • Catalyst Reuse : TBAB is recovered via aqueous extraction (85% efficiency) .

  • Process Safety : Exothermic acylation steps require controlled addition and cooling .

Challenges and Mitigation Strategies

ChallengeMitigation
Diacylation of piperazineUse stoichiometric acyl chloride (1.1 equiv)
Pyrrolidine ring openingAvoid protic solvents (e.g., water)
Chloro impurity retentionCrystallization from ethanol/water

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrimidine core via condensation reactions, often using reagents like stannous chloride for reductions and coupling agents to link heterocyclic moieties .
  • Step 2: Introduction of the piperazine-naphthalene-carbonyl group via nucleophilic substitution or amide coupling, requiring solvents such as DMF or DCM and temperature control (e.g., 60–80°C) .
  • Step 3: Functionalization with pyrrolidine, optimized using bases (e.g., K₂CO₃) and monitored via thin-layer chromatography (TLC) to track intermediate purity .
    Key Conditions: Reaction time (12–24 hrs per step), inert atmosphere (N₂/Ar), and purification via column chromatography .

Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Chromatography: HPLC or TLC assesses purity (>95% by area normalization), with UV/fluorescence detection for trace impurities .
  • X-ray Crystallography: Resolves crystal structure for absolute configuration validation, though limited by crystal growth challenges .

Advanced: How can reaction parameters be optimized to improve yield and purity during synthesis?

Methodological Approaches:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reactivity of bulky substituents, while DCM improves solubility of intermediates .
  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps increase efficiency by reducing side reactions .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile intermediates .
  • Workup Optimization: Acid-base extraction removes unreacted starting materials, and recrystallization in ethanol/water mixtures enhances final purity .

Advanced: What strategies resolve contradictions in reported biological activity data?

  • Standardized Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., MTT for cytotoxicity) to minimize variability .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across studies to compare potency thresholds .
  • Metabolite Analysis: LC-MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural Analog Comparison: Benchmark against derivatives (e.g., chloro- or fluoro-substituted analogs) to isolate substituent-specific effects .

Advanced: How does the naphthalene-2-carbonyl group influence pharmacokinetics, and how can bioavailability be enhanced?

  • Impact on PK: The naphthalene group increases lipophilicity, improving membrane permeability but reducing aqueous solubility. This may lead to high plasma protein binding and slow renal clearance .
  • Bioavailability Optimization:
    • Salt Formation: Hydrochloride salts improve solubility in physiological buffers .
    • Prodrug Design: Esterification of the carbonyl group enhances intestinal absorption, with enzymatic hydrolysis releasing the active form .
    • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles mitigate solubility limitations and prolong half-life .

Advanced: How to design experiments for assessing the compound’s mechanism of action in neurological targets?

  • In Vitro Models:
    • Receptor Binding Assays: Radioligand displacement studies (e.g., [³H]-labeled agonists) quantify affinity for serotonin/dopamine receptors .
    • Calcium Imaging: Measure intracellular Ca²⁺ flux in neuronal cells to evaluate ion channel modulation .
  • In Vivo Models:
    • Rodent Behavioral Tests: Tail-flick (analgesia) or Morris water maze (cognitive effects) correlate bioactivity with functional outcomes .
    • Microdialysis: Monitor neurotransmitter levels (e.g., dopamine, GABA) in brain extracellular fluid post-administration .

Advanced: How to address solubility challenges during in vitro assays?

  • Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrins to maintain compound stability without cytotoxicity .
  • pH Adjustment: Buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) enhance dispersibility .
  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) improve solubility in cell culture media .

Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase active sites) .
  • QSAR Modeling: Partial least squares (PLS) regression correlates electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity .
  • MD Simulations: GROMACS assesses binding stability over 100-ns trajectories to prioritize synthetically feasible analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.